Product packaging for Emetine dication(Cat. No.:)

Emetine dication

Cat. No.: B1248774
M. Wt: 482.7 g/mol
InChI Key: AUVVAXYIELKVAI-CKBKHPSWSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Emetine dication is a salt form of the natural alkaloid emetine, a compound historically used for its antiprotozoal properties but now gaining significant interest in modern biomedical research for its potent antiviral and anticancer activities. This compound is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans. Key Research Applications & Mechanism of Action Emetine is a potent inhibitor of protein synthesis in eukaryotic cells, acting by binding to the 40S ribosomal subunit and irreversibly blocking the elongation of polypeptide chains . This core mechanism underpins its diverse research applications: • Antiviral Research: Emetine demonstrates broad-spectrum antiviral activity at nanomolar concentrations. Recent studies highlight its efficacy against SARS-CoV-2 and HCoV-OC43, with an IC50 of approximately 50-100 nM, by disrupting viral replication through host-cell protein synthesis inhibition . It also shows potent activity against Human Cytomegalovirus (HCMV) with a high selectivity index (200) and exhibits synergistic effects when combined with ganciclovir . Additional research has shown it can inhibit the dissemination of the rabies virus within nerve cells . • Anticancer Research: Emetine displays potent cytotoxic activity against various cancer cell lines. A 2023 study on gastric cancer (GC) reported IC50 values of 0.0497 μM and 0.0244 μM on MGC803 and HGC-27 cells, respectively, inducing apoptosis and inhibiting proliferation, migration, and invasion . Its mechanism involves the regulation of multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP . • Basic Biology Research: Due to its specific inhibition of protein synthesis, emetine is a valuable tool in laboratory settings for studying protein turnover, degradation, and gene expression regulation in eukaryotic systems . Researchers are exploring this compound as a multi-targeted agent for novel therapeutic strategies, leveraging its ability to modulate critical cellular processes and signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N2O4+2 B1248774 Emetine dication

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H42N2O4+2

Molecular Weight

482.7 g/mol

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethyl-9,10-dimethoxy-1,2,3,4,5,6,7,11b-octahydrobenzo[a]quinolizin-5-ium

InChI

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/p+2/t18-,21-,24+,25-/m0/s1

InChI Key

AUVVAXYIELKVAI-CKBKHPSWSA-P

Isomeric SMILES

CC[C@H]1C[NH+]2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC

Canonical SMILES

CCC1C[NH+]2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Research Applications

Advanced Total Synthesis Strategies for Emetine (B1671215) and Analogues

The complex structure of emetine, featuring multiple stereocenters, has made its total synthesis a significant challenge, driving the development of innovative and efficient chemical reactions.

Asymmetric Total Synthesis Approaches

The biological activity of emetine is highly dependent on its specific stereochemistry. Consequently, asymmetric synthesis, which selectively produces the desired stereoisomer, is paramount. A formal total synthesis of (-)-emetine has been accomplished by leveraging a catalytic asymmetric allylation of 3,4-dihydro-6,7-dimethoxyisoquinoline. researchgate.net This key step utilizes allyltrimethoxysilane (B1265876) in the presence of a copper(I) salt and a chiral phosphine (B1218219) ligand, such as tol-BINAP, to install the required stereochemistry at the C-1' position with moderate stereoselectivity but in good yield. researchgate.net

To enhance the enantiomeric purity of the resulting allyl adduct, a crucial intermediate, crystallization with L-dibenzoyl tartaric acid is employed. acs.org This process allows for the isolation of a pure enantiomer, which is a critical step for developing an industrially viable methodology. acs.org This approach has been successfully applied to the synthesis of both (-)-emetine and its enantiomer, (+)-ent-emetine. researchgate.netacs.org Other strategies have employed a domino Knoevenagel/hetero-Diels-Alder reaction and an enantioselective catalytic transfer hydrogenation of imines as key steps to construct the core tetrahydroisoquinoline structure with high enantiomeric excess. researchgate.net A stereodivergent strategy has also been developed, allowing for the synthesis of various ipecac alkaloids and their epimers, including a formal synthesis of (-)-emetine, through a one-pot cascade reaction. scispace.comnih.gov

Scalable Synthesis Protocols for Research-Grade Quantities

The need for significant quantities of emetine for further drug development and research has spurred the creation of scalable synthesis protocols. chemistryviews.org Researchers have developed an efficient and scalable asymmetric total synthesis of (-)-emetine dihydrochloride (B599025) suitable for producing multigram quantities. acs.orgchemistryviews.orgfigshare.com This route, consisting of 13 steps (10 with isolated intermediates), notably avoids the need for chromatographic purification, a significant advantage for large-scale production. acs.orgchemistryviews.org

The synthesis commences with the readily available and low-cost homoveratrylamine. acs.orgchemistryviews.org Key transformations in this scalable process include:

Asymmetric Allylation: Similar to other asymmetric approaches, this step establishes a key chiral center. chemistryviews.org

Olefin Metathesis: The allyl-containing intermediate is converted to an (E)-alkene derivative using a Grubbs II catalyst. chemistryviews.orgthieme-connect.com

Michael Addition and Cyclization: Reaction with methyl vinyl ketone, followed by cyclization, forms the benzoquinolizidine core. acs.orgchemistryviews.org

Asymmetric Transfer Hydrogenation: A final crucial step, using a ruthenium catalyst, establishes the last stereocenter before hydrochloride formation. chemistryviews.org

Elucidation of Intermediate Structures in Emetine Synthesis

The definitive structure of emetine, including its absolute stereochemistry, was originally determined through chemical degradation experiments and ultimately confirmed by total synthesis. researchgate.netbenthamopen.comslideshare.net In modern synthetic routes, the structures of key intermediates are rigorously confirmed. For instance, the allyl adduct formed during the asymmetric allylation can be converted into a diastereomeric salt with dibenzoyl tartaric acid, allowing for both purification and confirmation of its stereochemistry. acs.org Spectroscopic methods like NMR and mass spectrometry are routinely used to characterize intermediates throughout the synthetic sequence, ensuring the correct structure is being carried forward at each stage. slideshare.netslideshare.net The synthesis itself, proceeding through a logical sequence of well-characterized intermediates such as the benzoquinolizidine ketone, provides a step-by-step construction and confirmation of the complex molecular architecture. chemistryviews.org

Rational Design and Synthesis of Emetine Analogues and Prodrugs

Given emetine's high cytotoxicity, rational design strategies have been employed to create analogues and prodrugs with improved therapeutic potential, primarily by modifying its chemical structure to control its activity.

N-2' Derivatization Strategies for Modulating Biological Activity

Structure-activity relationship (SAR) studies have consistently shown that the secondary amine at the N-2' position is critical for emetine's potent biological activity, including its ability to inhibit protein synthesis. nih.govnih.gov This finding has led to the development of numerous analogues where this specific nitrogen is derivatized. Modifying the N-2' position to create a tertiary nitrogen generally results in a significant reduction in cytotoxicity. nih.gov This "molecular switch" concept allows for the creation of less toxic precursor molecules. nih.gov

A diverse library of N-2' derivatives has been synthesized to explore this strategy, including:

Thiourea analogues

Urea analogues

Sulfonamide analogues

Carbamate and Dithiocarbamate (B8719985) analogues nih.govnih.gov

Amide analogues nih.govnih.gov

Peptidyl analogues nih.govresearchgate.net

The extent to which cytotoxicity is reduced depends on the specific functional group and the structural features of the substituent attached to the N-2' nitrogen. nih.gov

Table 1: In Vitro Cytotoxicity of N-2' Derivatized Emetine Analogues

Data sourced from references nih.gov and nih.gov. The ranges represent the average cytotoxicity for various analogues within each class.

Design of pH-Dependent Hydrolyzable Emetine Analogues for Targeted Delivery Research

A key application of N-2' derivatization is the creation of prodrugs that can be selectively activated in a specific environment, such as the acidic microenvironment of tumors. nih.gov The goal is to design analogues that remain stable and inactive at the physiological pH of normal tissues (approximately 7.4) but readily hydrolyze to release the active emetine molecule under the mildly acidic conditions (pH 5.5–6.5) found in many cancer environments. nih.govnih.govacs.org

Research has focused on using linkers that are susceptible to acid-catalyzed hydrolysis. Amide analogues derived from maleic anhydride (B1165640) and citraconic anhydride have shown significant promise as acid-activatable prodrugs. nih.govnih.govacs.org These compounds are designed to release emetine as the pH drops. nih.gov The water-soluble sodium dithiocarbamate salt of emetine has also been identified as a potential pH-sensitive prodrug. nih.govnih.gov These prodrugs leverage the N-2' position as a "tunable" site for the controlled release of emetine. nih.gov

Table 2: pH-Responsive Emetine Release from Prodrugs

Data sourced from references nih.gov, nih.gov, and acs.org. The ranges reflect the release percentages observed for different specific analogue structures.

Table of Mentioned Compounds

Synthesis of Peptidyl Emetine Prodrugs

The profound cytotoxicity of emetine, while a potent inhibitor of protein synthesis, presents a significant hurdle for its therapeutic application due to a lack of cell-type specificity. researchgate.netbenthamopen.comscispace.com To overcome this limitation, a key research focus has been the development of prodrugs, which mask the compound's activity until it reaches a specific target site. The synthesis of peptidyl emetine prodrugs leverages the unique enzymatic conditions of pathological microenvironments, such as those surrounding tumors. researchgate.netlongdom.org

The primary strategy for creating these prodrugs involves chemical modification at the N-2' position of the emetine molecule. researchgate.netbenthamopen.comresearchgate.net Derivatization of this secondary amine to a tertiary amine has been shown to dramatically reduce cytotoxicity, providing a "tunable handle" for prodrug design. benthamopen.commdpi.com This approach allows for the attachment of peptide sequences that are specifically recognized and cleaved by proteases that are overexpressed in target tissues, such as cancer cells. researchgate.netmdpi.comacs.org

One of the most explored strategies is the design of prodrugs activated by proteases abundant in the tumor microenvironment, including Prostate-Specific Antigen (PSA) and Fibroblast Activation Protein (FAP). researchgate.netmdpi.comacs.org For instance, PSA-activatable prodrugs have been synthesized by coupling a PSA-specific peptide substrate to the N-2' position of emetine, often via a self-cleaving linker like p-aminobenzyl alcohol (PABA). mdpi.com Upon hydrolysis of the peptide by PSA, the linker self-immolates, releasing the active emetine dication at the tumor site. mdpi.com

A more complex, iterative approach has been employed for FAP-targeted prodrugs, leading to a tandem enzymatic activation strategy. researchgate.netbenthamopen.com Initial attempts to directly couple a FAP substrate peptide (e.g., Ac-Ala-Ser-Gly-Pro-Ala-Gly-Pro) to emetine did not yield the active drug upon FAP cleavage. benthamopen.comnih.gov This led to the development of a two-stage system. A lead compound, designated Prodrug 11 , was synthesized, which consists of a Dipeptidyl Peptidase IV (DPPIV) activatable precursor, Ala-Pro-PABC-Emetine (10) , attached to a FAP substrate peptide (Ala-Ser-Gly-Pro-Ala-Gly-Pro). researchgate.netbenthamopen.com In the presence of FAP, the terminal peptide is cleaved, releasing the DPPIV-activatable precursor. Subsequently, DPPIV cleaves the Ala-Pro dipeptide, triggering the release of active emetine. researchgate.netbenthamopen.com This tandem strategy showed successful conversion to emetine and equipotent cytotoxicity in the presence of both enzymes, while remaining significantly less toxic in their absence. researchgate.netbenthamopen.comresearchgate.net

Table 1: Examples of Synthesized Peptidyl Emetine Prodrugs and Intermediates This table is interactive. You can sort and filter the data.

Compound Name/Number Peptide/Linker Moiety Target Enzyme(s) Activation Outcome Reference(s)
1 Ac-Ala-Ser-Gly-Pro-Ala-Gly-Pro FAP Cleaved to Ala-Gly-Pro-Emetine; no free emetine released. benthamopen.comnih.gov
9 Ala-Pro DPPIV Not converted to emetine; inactive. benthamopen.com
10 Ala-Pro-PABC-Emetine DPPIV Converted to emetine (88% in 2h). researchgate.netbenthamopen.comnih.gov
11 (Ala-Ser-Gly-Pro-Ala-Gly-Pro)-(Ala-Pro-PABC-Emetine) FAP and DPPIV Tandem activation releases emetine (70% in 24h). researchgate.netbenthamopen.com
PSA-PABA-Emetine Ac-His-Ser-Ser-Lys-Leu-Gln-PABA PSA Hydrolyzed by PSA to an intermediate that releases emetine. mdpi.comcellmolbiol.org

Structure-Activity Relationship (SAR) Studies of Emetine Derivatives

Correlating Structural Modifications with Ribosomal Binding Affinity

The primary mechanism of emetine's cytotoxicity is the potent and irreversible inhibition of protein synthesis. cellmolbiol.orgnih.gov This is achieved by the this compound binding specifically to the 40S subunit of eukaryotic ribosomes. researchgate.netcellmolbiol.orgnih.govlife-science-alliance.org Cryo-electron microscopy and biochemical studies have pinpointed its binding site to the ribosomal E-site (exit site), where it physically obstructs the translocation of the mRNA-tRNA complex, thereby stalling peptide elongation. benthamopen.comscispace.com

Structure-activity relationship (SAR) studies have been crucial in defining the molecular features of emetine required for this high-affinity interaction. The most critical structural element identified is the secondary amine at the N-2' position of the isoquinoline (B145761) ring. mdpi.comnih.govresearchgate.net SAR data consistently demonstrate that this amine is essential for the potent inhibition of protein synthesis. mdpi.comresearchgate.net Modification of this group, for instance by methylation to create a tertiary amine (N-methylemetine), results in a significant loss of inhibitory activity. mdpi.com

The structural basis for this observation was further clarified by a cryo-EM structure of emetine bound to the Plasmodium falciparum 80S ribosome. researchgate.net This study revealed that the N-2' secondary amine is a key anchor point, forming a stabilizing hydrogen bond with an oxygen atom on the phosphate (B84403) backbone of rRNA (U2061). researchgate.net This interaction locks the drug in the E-site. Consequently, derivatives lacking this hydrogen-bond-donating capability, such as the prodrugs discussed previously, have a greatly diminished affinity for the ribosome and are therefore significantly less cytotoxic. mdpi.comresearchgate.net

Further evidence for the specific nature of the binding site comes from studies of emetine-resistant cell lines. These cells often possess mutations in the ribosomal protein S14 (RPS14), a component of the 40S subunit, which alters the binding pocket and reduces the affinity for emetine and structurally related alkaloids like cryptopleurine (B1669640) and tylocrebrine. life-science-alliance.org

Table 2: SAR Findings for Emetine's Ribosomal Binding This table is interactive. You can sort and filter the data.

Structural Feature Modification Effect on Ribosomal Binding/Activity Implication Reference(s)
N-2' Amine Secondary (Natural) High-affinity binding; potent inhibition. Essential for activity. mdpi.comnih.govresearchgate.net
N-2' Amine Tertiary (e.g., N-methylation) Significantly reduced binding and inhibitory activity. Basis for prodrug design. mdpi.comresearchgate.net
C-1' Stereocenter R-configuration (Natural) Required for biological activity. Correct stereochemistry is crucial for fitting into the binding site. acs.org
Overall Conformation Rigid structure Binds to a specific pocket in the 40S E-site. Blocks mRNA-tRNA translocation. benthamopen.comscispace.com
Ribosomal Protein S14 Mutation in cell lines Confers resistance to emetine. Confirms S14 as part of the binding site. life-science-alliance.org

Investigating SAR for Inhibitory Mechanisms on DNA/RNA Synthesis

In addition to its well-documented role as a protein synthesis inhibitor, emetine also interferes with the synthesis of DNA and RNA. researchgate.netbenthamopen.comcellmolbiol.org Emetine has been shown to inhibit the replication of various DNA and RNA viruses and can block cellular DNA replication in the early S phase. benthamopen.comcellmolbiol.orgnih.gov However, the inhibition of nucleic acid synthesis is largely considered a downstream consequence of the primary, potent blockade of protein synthesis. life-science-alliance.org The production of essential proteins, including polymerases and other replication factors, is required for DNA and RNA synthesis to proceed, and halting their production inevitably affects these processes.

Direct, detailed SAR studies correlating specific structural modifications of emetine to the inhibition of DNA or RNA synthesis are less prevalent than those for ribosomal binding. The existing body of research suggests that the structural features governing general cytotoxicity are the same ones that drive the inhibition of nucleic acid synthesis. The primary determinant of emetine's biological activity, including its effects on DNA and RNA, remains the integrity of the molecule and particularly the presence of the secondary amine at the N-2' position. cellmolbiol.org

Research has shown that emetine treatment leads to a marked reduction in the synthesis of viral RNA and DNA. longdom.orgnih.gov For instance, in studies with Dengue virus, emetine strongly reduced the production of both positive- and negative-strand viral RNA. longdom.org Similarly, it inhibited the replication of both DNA viruses (like buffalopoxvirus) and RNA viruses (like Newcastle disease virus). nih.gov While some studies suggest emetine may directly inhibit certain viral polymerases, its broad activity points towards a mechanism targeting a fundamental host cell process—protein synthesis—which is essential for the replication of all viruses. acs.orgnih.gov

Therefore, the SAR for the inhibition of DNA/RNA synthesis is intrinsically linked to the SAR for ribosomal binding and protein synthesis inhibition. Modifications that abrogate cytotoxicity, such as derivatization at the N-2' position, would likewise diminish the compound's downstream inhibitory effects on nucleic acid synthesis. cellmolbiol.org The potency of emetine as an inhibitor of DNA/RNA synthesis is a function of its ability to first shut down the cellular protein production machinery. life-science-alliance.org

Molecular and Cellular Mechanisms of Action of Emetine Dication

Ribosomal Protein Synthesis Inhibition

Emetine (B1671215) is a powerful inhibitor of ribosomal protein synthesis in a wide range of eukaryotic cells, including those of mammals, yeast, and plants. benthamopen.comresearchgate.netpnas.org Its inhibitory action is concentration- and time-dependent. benthamopen.com The fundamental mechanism involves the blockage of the elongation phase of translation, a critical series of steps where amino acids are added to a growing polypeptide chain. benthamopen.comresearchgate.net

Interaction with the 40S Ribosomal Subunit

The primary site of action for emetine is the small ribosomal subunit, specifically the 40S subunit in eukaryotes. benthamopen.comnih.govbmbreports.org By binding to this subunit, emetine effectively stalls the process of translation. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into this interaction, revealing the precise binding pocket of emetine on the 40S subunit. rcsb.orgnih.govnih.gov This interaction is key to its ability to halt viral protein synthesis, a mechanism that is less prone to the development of resistance because it targets a host cell component rather than a viral one. nih.gov

Specific Binding to the Ribosomal E-site

Further detailed structural and biochemical analyses have pinpointed the binding site of emetine to the exit site (E-site) of the 40S ribosomal subunit. rcsb.orgnih.govbiorxiv.orghellobio.comnih.gov The E-site is the location where deacylated tRNA exits the ribosome after donating its amino acid. By occupying the E-site, emetine physically obstructs the translocation of the mRNA-tRNA complex, a crucial movement for the ribosome to read the next codon and continue protein synthesis. rcsb.orgnih.govbiorxiv.org Structural studies of the Giardia lamblia ribosome have shown that emetine establishes specific hydrogen bonds, stacking, and nonpolar interactions with both ribosomal RNA (rRNA) and ribosomal proteins within the E-site. nih.gov

Role of Ribosomal Protein S14 in Emetine Interaction and Resistance

A key protein involved in the action of and resistance to emetine is the ribosomal protein S14 (RPS14). wikipedia.org Mutations within the gene encoding RPS14 have been shown to confer resistance to emetine in Chinese hamster ovary (CHO) cells. wikipedia.orgpnas.orgnih.gov These mutations often occur at the C-terminus of the protein. The emetine-resistant phenotype arises from an altered S14 protein that presumably reduces the binding affinity of emetine to the ribosome. pnas.org Studies have demonstrated that emetine resistance mutations in mammalian RPS14 can alter the protein's ability to bind to rRNA, providing direct evidence that these mutations can lead to local alterations in rRNA structure. Furthermore, emetine's activity against human cytomegalovirus (HCMV) has been linked to its ability to induce the translocation of RPS14 into the nucleus, where it interacts with MDM2, disrupting critical viral-host protein interactions. plos.org

Mechanisms of Polysome Stabilization and Ribosome Retention

A notable effect of emetine is the stabilization of polysomes, which are complexes of a single mRNA molecule being actively translated by multiple ribosomes. benthamopen.comresearchgate.net By inhibiting the elongation step and preventing the release of ribosomes from the mRNA, emetine traps ribosomes on the mRNA strands, leading to an accumulation and stabilization of these polysomal structures. benthamopen.comresearchgate.net This polysome stabilization has been observed to inhibit the formation of stress granules, which are cellular aggregates of untranslated mRNAs that form under stressful conditions. researchgate.net The stabilization of polysomes by emetine suggests a dynamic equilibrium between polysomes and stress granules, where the release of mRNAs from polysomes is a prerequisite for stress granule assembly. researchgate.netresearchgate.net Low doses of emetine can induce widespread ribosome collisions on mRNA, a state that recruits specific cellular factors to the stalled ribosomes. nih.gov

Differential Effects on Mammalian, Yeast, Plant, and Bacterial Ribosomes

Emetine exhibits a selective inhibitory effect on protein synthesis across different domains of life. It is a potent inhibitor in mammalian, yeast, and plant cells. benthamopen.comresearchgate.netpnas.org However, extracts from bacteria are resistant to the inhibitory effects of emetine on protein synthesis. benthamopen.com This selectivity is attributed to structural differences between eukaryotic (80S) and prokaryotic (70S) ribosomes. The specific binding site for emetine within the E-site of the 40S subunit is a feature of eukaryotic ribosomes that is not conserved in their bacterial counterparts. Even among eukaryotes, there can be variations in sensitivity. For instance, while some yeasts are sensitive to emetine in cell-free systems, they may show in vivo resistance due to the failure of the alkaloid to penetrate the cell wall. pnas.org

Nucleic Acid Synthesis and Function Modulation

Emetine dication interferes with the synthesis and functions of nucleic acids, primarily as a downstream consequence of its potent inhibitory effect on protein synthesis. benthamopen.comresearchgate.net

This compound is a known inhibitor of DNA synthesis. benthamopen.comresearchgate.net This inhibition is generally considered an indirect effect resulting from the halt in the production of essential proteins required for DNA replication. researchgate.netresearchgate.net By blocking the synthesis of proteins, emetine can arrest the cell cycle, often in the early S phase where DNA replication occurs. benthamopen.com For instance, in HeLa cells, emetine has been shown to irreversibly inhibit DNA synthesis. benthamopen.comnih.gov Similarly, a significant reduction in DNA synthesis in thymic cells was observed in mice treated with emetine. benthamopen.com The primary mechanism is not a direct interaction with DNA polymerase but rather the depletion of short-lived proteins crucial for the initiation and progression of DNA replication. researchgate.netresearchgate.net

Emetine's interference with RNA synthesis is dose-dependent and multifaceted. benthamopen.comcapes.gov.br The primary impact is on ribosomal RNA (rRNA) synthesis. biologists.com At low concentrations, emetine primarily reduces the synthesis of pre-ribosomal RNA (18S rRNA) with little effect on transfer RNA (4S) and 5S RNA. biologists.com At higher concentrations, the synthesis of all RNA types is inhibited. biologists.com This effect is closely linked to its primary action on protein synthesis; by inhibiting the production of ribosomal proteins, emetine disrupts the assembly of new ribosomes, which are essential for translating messenger RNA (mRNA) into protein. benthamopen.comnih.gov This disruption can lead to the stabilization and accumulation of polyribosomes. benthamopen.com The inhibition of RNA synthesis can be initially reversible but becomes irreversible over time, likely due to the sustained block on protein synthesis necessary for transcription. capes.gov.br

The effect of this compound on RNA polymerase activity is largely considered to be indirect, stemming from its primary role as a protein synthesis inhibitor. biorxiv.org However, some studies have reported direct inhibitory effects on viral RNA-dependent RNA polymerases (RdRp). For example, emetine has been shown to directly inhibit the Zika virus NS5 RNA polymerase activity. mdpi.comnih.gov It has also been identified as an RNA polymerase inhibitor in the context of various coronaviruses. tocris.com Despite these findings in viral systems, its effect on host cell RNA polymerases is mainly attributed to the depletion of essential, short-lived proteins like transcription factors, which are necessary for polymerase function. biorxiv.org

The role of DNA intercalation as a mechanism of action for emetine in protozoan systems is a subject of some debate. DNA intercalation involves the insertion of a molecule between the base pairs of DNA, disrupting its structure and function. Some studies suggest that DNA intercalation is an additional mechanism of emetine's trypanocidal activity, alongside the primary inhibition of protein synthesis. nih.govresearchgate.net This mechanism has been proposed for its action against Trypanosoma brucei. nih.govresearchgate.net However, other research on protozoa like Tetrahymena pyriformis indicates that emetine's primary effect is the direct inhibition of protein synthesis, without altering nucleic acid functions. benthamopen.com The consensus in much of the literature is that while intercalation may be a contributing factor in some protozoa, the principal anti-protozoal mechanism remains the potent inhibition of ribosomal protein synthesis. ird.fr

Inhibition of RNA Polymerase Activity

Impact on Gene Expression and Cellular Pathways

This compound significantly alters cellular gene expression, leading to both the upregulation and downregulation of numerous gene products. benthamopen.comresearchgate.net These changes are central to its cytotoxic and other biological effects.

Emetine treatment leads to complex changes in the expression profiles of genes involved in critical cellular pathways, including apoptosis, cell survival, and stress responses.

Upregulation of Gene Products: Emetine has been reported to upregulate several pro-apoptotic genes. benthamopen.com In Jurkat T-cells, for instance, treatment with emetine leads to the increased expression of genes such as BAK1, CASP8 (caspase 8), CASP9 (caspase 9), and DAXX (death-associated protein 6). benthamopen.com Emetine can also induce the expression of genes associated with the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum. nih.govfrontiersin.orgf1000research.com This can lead to the upregulation of stress sensors and chaperones. nih.gov In some cancer cell lines, emetine upregulates the pro-apoptotic variant Bcl-xS. benthamopen.comspandidos-publications.com Furthermore, in specific contexts, anti-apoptotic genes like AKT1 have also been found to be upregulated. benthamopen.com

Downregulation of Gene Products: Conversely, emetine downregulates a number of anti-apoptotic and pro-survival genes. benthamopen.com In Jurkat cells, this includes BCL2, EGFR (epidermal growth factor receptor), and TNF (tumor necrosis factor). benthamopen.com A significant effect has been observed on the Wnt/β-catenin signaling pathway, where emetine downregulates the expression of target genes like c-Myc, fibronectin, Fzd7, Nanog, and CD133 in breast cancer cells. spandidos-publications.com Additionally, emetine has been shown to downregulate the anti-apoptotic protein Mcl-1, which is crucial for sensitizing pancreatic cancer cells to TRAIL-induced apoptosis. spandidos-publications.comresearchgate.net The anti-apoptotic variant Bcl-xL is also consistently downregulated across various cancer cell lines. benthamopen.comspandidos-publications.com In the context of pulmonary arterial hypertension, emetine reduces the protein levels of hypoxia-inducible factors (HIF-1α and HIF-2α), Rho-kinases (ROCK1 and ROCK2), and survivin. ahajournals.org

Table 1: Interactive Data Table of Gene Products Modulated by this compound

Gene/ProteinModulationCellular Pathway/FunctionCell Line/System
Upregulated
BAK1UpregulatedApoptosisJurkat
CASP8 (Caspase 8)UpregulatedApoptosisJurkat
CASP9 (Caspase 9)UpregulatedApoptosisJurkat, PC3
DAXXUpregulatedApoptosisJurkat
Bcl-xSUpregulatedApoptosisMCF-7, PC-3, C33A, A549
Downregulated
BCL2DownregulatedAnti-apoptosisJurkat
EGFRDownregulatedCell Survival, ProliferationJurkat
TNFDownregulatedInflammation, Cell SurvivalJurkat
c-MycDownregulatedWnt Signaling, ProliferationMDA-MB-231, MDA-MB-468
NanogDownregulatedWnt Signaling, StemnessMDA-MB-231, MDA-MB-468
CD133DownregulatedWnt Signaling, StemnessMDA-MB-231, MDA-MB-468
Mcl-1DownregulatedAnti-apoptosisAsPC-1, BxPC-3
Bcl-xLDownregulatedAnti-apoptosisMCF-7, PC-3, C33A, A549
HIF-1α / HIF-2αDownregulatedHypoxia ResponsePAH-PASMCs, 786-O
ROCK1 / ROCK2DownregulatedCell Proliferation, MigrationPAH-PASMCs
SurvivinDownregulatedApoptosis, Cell CyclePAH-PASMCs

Regulation of Pro-Apoptotic and Anti-Apoptotic Factors (e.g., Bcl-x pre-mRNA splicing)

This compound has been shown to modulate the delicate balance between cell survival and programmed cell death, in part by influencing the expression of key regulatory proteins. One of its notable mechanisms is the regulation of the alternative splicing of B-cell lymphoma-extra large (Bcl-x) pre-mRNA. nih.govresearchgate.netbenthamopen.comspandidos-publications.combiorxiv.org The Bcl-x gene produces two main splice variants: the anti-apoptotic Bcl-xL and the pro-apoptotic Bcl-xS. nih.govresearchgate.net Emetine treatment has been observed to down-regulate the production of the anti-apoptotic Bcl-xL mRNA while simultaneously increasing the levels of the pro-apoptotic Bcl-xS mRNA. nih.govbenthamopen.comspandidos-publications.com This shift in the Bcl-xL/Bcl-xS ratio promotes a cellular environment that is more susceptible to apoptosis. nih.govbenthamopen.comspandidos-publications.com

This effect on Bcl-x splicing has been observed in various cancer cell lines, including breast, prostate, cervical, and lung cancer cells, in a manner that is dependent on both the concentration of emetine and the duration of treatment. nih.govbenthamopen.comspandidos-publications.com The underlying mechanism for this regulation of alternative splicing appears to be dependent on the activation of Protein Phosphatase-1 (PP1). nih.govspandidos-publications.com Studies have shown that inhibiting PP1 can block the emetine-induced shift in Bcl-x splicing. nih.gov

Beyond its effects on Bcl-x, emetine also influences other factors involved in apoptosis. It has been reported to up-regulate several pro-apoptotic genes, including those encoding for caspases 8 and 9, BAK1, DAXX (death-associated protein 6), and GZMB (granzyme B). benthamopen.comspandidos-publications.com Conversely, it can down-regulate anti-apoptotic and pro-survival genes like BCL2 and the epidermal growth factor receptor (EGFR). benthamopen.comspandidos-publications.com

Interestingly, emetine's effect on the splicing of another apoptotic regulator, caspase 9, can be cell-type specific. In some cancer cell lines, emetine was found to down-regulate the pro-apoptotic full-length caspase 9 and up-regulate the anti-apoptotic caspase 9b isoform. nih.gov In other cell types, the opposite effect was observed. nih.gov This suggests that the ultimate impact of emetine on apoptosis may be influenced by the specific cellular context. nih.gov

Table 1: Effect of Emetine on Apoptotic Factors in Various Cancer Cell Lines

Cell LineTargetEffectReference
MCF-7 (Breast Cancer)Bcl-xL/Bcl-xS ratioDecreased nih.govbenthamopen.comspandidos-publications.com
PC3 (Prostate Cancer)Bcl-xL/Bcl-xS ratioDecreased nih.govbenthamopen.comspandidos-publications.com
A549 (Lung Cancer)Bcl-xL/Bcl-xS ratioDecreased nih.govbenthamopen.comspandidos-publications.com
C33A (Cervical Cancer)Bcl-xL/Bcl-xS ratioDecreased nih.govbenthamopen.comspandidos-publications.com
Jurkat (T-cell Leukemia)Pro-apoptotic genesUpregulated benthamopen.comspandidos-publications.com
Jurkat (T-cell Leukemia)Anti-apoptotic genesDownregulated benthamopen.comspandidos-publications.com
C33A, MCF-7Caspase 9bUpregulated nih.gov
PC3Caspase 9bDownregulated nih.gov

Modulation of PGC-1α Expression

Emetine has been identified as a potent inducer of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) expression. pnas.orgnih.gov PGC-1α is a transcriptional coactivator that plays a central role in regulating cellular energy metabolism, particularly mitochondrial biogenesis and oxidative phosphorylation. pnas.orgnih.govnih.gov

Studies have shown that treatment with emetine can lead to a significant, dose-dependent increase in PGC-1α mRNA levels in skeletal muscle cells. nih.gov This induction appears to occur at the transcriptional level, as it can be blocked by transcription inhibitors. pnas.orgnih.gov The effect is not immediate, with noticeable increases in PGC-1α expression observed after several hours of treatment. pnas.orgnih.gov

The induction of PGC-1α by emetine is thought to be mediated, at least in part, through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. pnas.orgnih.gov Increased PGC-1α expression can, in turn, lead to the upregulation of genes involved in mitochondrial biogenesis and function. nih.govpnas.org This suggests that emetine can influence cellular metabolic processes through its modulation of the PGC-1α pathway.

Perturbation of Key Signaling Cascades (e.g., Hippo/YAP, PI3K/AKT, MAPKs, Wnt/β-catenin)

Emetine has been shown to modulate multiple intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. nih.govresearchgate.net

Hippo/YAP Signaling: Research indicates that emetine can inhibit the Hippo/YAP signaling pathway. nih.govresearchgate.net The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. thno.org The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when activated, promote cell proliferation and inhibit apoptosis. thno.org An analog of emetine, NPD689, has been identified as an inhibitor of the interaction between YAP and its transcriptional partner, TEAD. nih.gov This suggests that emetine may exert some of its effects by disrupting the oncogenic activity of the YAP-TEAD complex. nih.gov

PI3K/AKT Signaling: Emetine has been observed to inhibit the PI3K/AKT signaling pathway in gastric cancer cells. nih.govresearchgate.net The PI3K/AKT pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, survival, and metabolism. genome.jp Its aberrant activation is a common feature of many cancers. nih.gov

MAPKs Signaling: The mitogen-activated protein kinase (MAPK) pathways, which include ERK, JNK, and p38 MAPK, are involved in regulating cellular responses to a variety of stimuli. Emetine has been shown to modulate MAPK signaling. nih.govresearchgate.net Specifically, it has been reported to activate the p38 MAPK pathway while inhibiting the ERK pathway in some cancer cells. researchgate.nettandfonline.com This differential regulation of MAPK pathways can influence cellular outcomes such as apoptosis and proliferation. nih.gov

Wnt/β-catenin Signaling: Emetine has been identified as an antagonist of the Wnt/β-catenin signaling pathway. nih.govresearchgate.netnih.govnih.gov The Wnt/β-catenin pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is linked to the development of various cancers. nih.gov Emetine has been shown to inhibit this pathway by targeting key components such as the low-density lipoprotein receptor-related protein 6 (LRP6) and Dishevelled (DVL). nih.govnih.gov By decreasing the phosphorylation of these proteins, emetine suppresses the expression of Wnt target genes, thereby inhibiting cancer cell proliferation and survival. researchgate.netnih.govnih.govresearchgate.net

Table 2: Emetine's Impact on Key Signaling Cascades

Signaling PathwayEffect of EmetineKey Proteins TargetedCellular OutcomeReference
Hippo/YAPInhibitionYAP-TEAD interaction (by analog)Reduced cell viability nih.govresearchgate.netnih.gov
PI3K/AKTInhibitionPI3K, AKTInhibition of cell growth and survival nih.govresearchgate.net
MAPKsModulation (p38 activation, ERK inhibition)p38, ERKInduction of apoptosis, inhibition of proliferation nih.govresearchgate.netresearchgate.nettandfonline.com
Wnt/β-cateninInhibitionLRP6, DVL, β-cateninSuppression of proliferation and survival nih.govresearchgate.netnih.govnih.govresearchgate.net

Enzyme and Receptor Interactions

Inhibition of Dipeptidyl Aminopeptidase (B13392206) IV

There is currently no direct and conclusive scientific evidence to suggest that this compound is an inhibitor of dipeptidyl aminopeptidase IV (DPP4). While some computational studies may explore potential interactions, experimental validation is lacking in the reviewed literature.

Modulation of Adrenergic (α2) Receptors

Emetine has been identified as a modulator of α2-adrenergic receptors. universiteitleiden.nluni-konstanz.de The α2-adrenergic receptors are a class of G protein-coupled receptors that are involved in regulating neurotransmitter release and other physiological processes. wikipedia.orgdrugbank.com Activation of α2 receptors generally leads to inhibitory effects, such as a decrease in the release of norepinephrine (B1679862) from nerve terminals. wikipedia.org The interaction of emetine with these receptors suggests a potential role in modulating adrenergic signaling. universiteitleiden.nl

Antagonism of Dopamine (B1211576) (D1 and D3) Receptors

Emetine has been shown to act as an antagonist at dopamine receptors, specifically the D1 and D3 subtypes. ufrn.brresearchgate.net Dopamine receptors are a class of G protein-coupled receptors that are crucial for various neurological processes, including motor control, reward, and cognition. ucl.ac.ukpatsnap.com The D1 receptor is typically associated with stimulatory effects, while the D3 receptor, part of the D2-like family, is often linked to inhibitory functions and is implicated in drug dependence and neuropsychiatric disorders. patsnap.commdpi.comfrontiersin.org The antagonism of these receptors by emetine suggests it can influence dopaminergic neurotransmission. ufrn.br

Interaction with Substance P and Neurokinin NK3

Substance P, a neuropeptide belonging to the tachykinin family, is a key mediator in emetic responses. It exerts its effects by binding to neurokinin (NK) receptors, with a particular preference for the neurokinin-1 (NK1) receptor. nih.govnih.govpatsnap.com The activation of NK1 receptors by substance P, which are found in the gastrointestinal tract and the brainstem's emetic circuitry, is a critical step in the signaling cascade that leads to nausea and vomiting. nih.gov7tmantibodies.com Consequently, antagonists of the NK1 receptor have been developed as effective antiemetic drugs. nih.govnih.gov

While emetine is known for its emetic properties, its direct interaction with the substance P/neurokinin pathway is not as extensively documented as its other mechanisms of action. However, some computational studies have suggested potential interactions. One study predicted that emetine may act as an antagonist to neurokinin NK2 receptors. researchgate.net The neurokinin receptor family consists of three main types: NK1, NK2, and NK3. patsnap.com While substance P has the highest affinity for NK1 receptors, other tachykinins like neurokinin A and neurokinin B show preference for NK2 and NK3 receptors, respectively. patsnap.com The predicted antagonism of NK2 receptors by emetine suggests a possible, though perhaps indirect, influence on the broader neurokinin signaling system. Further experimental validation is required to confirm this interaction and elucidate its functional consequences in the context of emesis and other physiological processes regulated by tachykinins.

It is important to note that the primary mechanism of emetine-induced vomiting is generally attributed to its irritant action on the gastric mucosa and its direct effect on the chemoreceptor trigger zone in the brain, rather than a direct, high-affinity interaction with neurokinin receptors.

Influence on HIF-1α Stability and Transcriptional Activity

Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). semanticscholar.orgnih.gov Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded, but under hypoxic conditions, it becomes stabilized, allowing it to activate the transcription of genes involved in processes like angiogenesis, metabolic adaptation, and cell survival. oncotarget.comahajournals.orgnih.gov The stability and transcriptional activity of HIF-1α are tightly regulated by various post-translational modifications, including hydroxylation, ubiquitination, acetylation, and methylation. bmbreports.org

Emetine has been identified as a potent inhibitor of HIF-1α. acs.org Research has demonstrated that emetine can block the accumulation of HIF-1α protein induced by hypoxia or iron chelators. acs.org This effect has been observed in various cancer cell lines, including breast tumor cells and acute myeloid leukemia (AML) cells. oncotarget.comacs.org The inhibitory action of emetine on HIF-1α appears to be concentration-dependent, with effects seen in the nanomolar to low micromolar range. oncotarget.comacs.org

The mechanism by which emetine influences HIF-1α stability involves the promotion of its degradation. nih.gov Studies have shown that emetine's effect on HIF-1α is independent of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of the E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation under normoxic conditions. nih.govnih.gov Emetine has been shown to induce the ubiquitination of HIF-2α, a closely related protein, leading to its degradation by the proteasome in a VHL-independent manner. nih.govnih.gov While the direct E3 ubiquitin ligase responsible for this emetine-induced degradation has not been fully identified, it appears to operate through a novel pathway. nih.gov

By reducing the stability of HIF-1α, emetine consequently inhibits its transcriptional activity. nih.govsigmaaldrich.com This leads to the downregulation of HIF-1 target genes, which can, in turn, affect various cellular processes. For instance, in the context of cancer, the inhibition of HIF-1α by emetine has been linked to reduced viability and clonogenic capacity of AML cells. oncotarget.com In pulmonary arterial hypertension models, emetine's reduction of HIF-1α and HIF-2α levels was associated with the inhibition of abnormal cell proliferation. ahajournals.org However, in some cellular contexts, such as certain lung cancer cells, the anti-proliferative effects of emetine have been found to be independent of HIF-1α. mdpi.com

Cell Line/Model Effect of Emetine on HIF-1α Observed Consequence Reference
T47D Breast Tumor CellsInhibited hypoxia-induced HIF-1α activation (IC50 = 0.11 µM)Blocked HIF-1α protein accumulation acs.org
Acute Myeloid Leukemia (AML) CellsDecreased HIF-1α protein levelsReduced cell viability and clonogenicity oncotarget.com
Pulmonary Artery Smooth Muscle Cells (PASMCs)Reduced protein levels of HIF-1α and HIF-2αInhibition of abnormal cell proliferation ahajournals.org
Clear Cell Renal Carcinoma (CCRCC) CellsDown-regulated HIF-2α protein expressionInhibition of HIF-2α transcriptional activity nih.govnih.gov
Cisplatin-Resistant Lung Cancer CellsNo effect on HIF-1α expressionSynergistic anti-cancer effect with cisplatin (B142131) mdpi.com

Potential Interaction with Acetylcholinesterase

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). cellmolbiol.orgmdpi.com Inhibition of AChE leads to an increase in acetylcholine levels at the synaptic cleft, a therapeutic strategy employed in the management of conditions like Alzheimer's disease and myasthenia gravis. cellmolbiol.orgresearchgate.net

Computational and in-silico studies have explored the potential of emetine to interact with and inhibit human brain acetylcholinesterase. cellmolbiol.orgnih.gov Molecular docking simulations have predicted a favorable binding interaction between emetine and the active site of AChE. cellmolbiol.org These studies suggest that emetine can fit into the active site of the enzyme, forming various types of chemical interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi/Cation-pi interactions. cellmolbiol.orgnih.gov

The binding energy of the emetine-AChE complex has been calculated to be significant, with one study reporting a value of -9.72 kcal/mol. cellmolbiol.orgnih.gov This strong binding affinity suggests that emetine has the potential to act as an inhibitor of AChE. cellmolbiol.org The predicted interactions involve specific amino acid residues within the active site of AChE, such as Tyr124 and Tyr133. cellmolbiol.org

It is important to emphasize that these findings are based on computational models and simulations. cellmolbiol.orgnih.gov While these studies provide a strong theoretical basis for the interaction between emetine and acetylcholinesterase, further experimental validation through in-vitro and in-vivo studies is necessary to confirm the inhibitory activity and to determine its potency and mechanism of action. The potential for emetine to cross the blood-brain barrier, as suggested by some predictive models, further supports the rationale for investigating its effects on central nervous system targets like AChE. cellmolbiol.org

Parameter Value Significance Reference
Binding Energy (Emetine-AChE) -9.72 kcal/molIndicates a strong and favorable binding interaction. cellmolbiol.orgnih.gov
Predicted Inhibition Constant (Ki) 75.07 nMSuggests potent inhibitory activity. cellmolbiol.org
Key Interacting Residues in AChE Tyr124, Tyr133Specific amino acids involved in the binding of emetine. cellmolbiol.org
Types of Interactions H-bond, hydrophobic, pi-pi, Cation-piMultiple forces stabilizing the emetine-AChE complex. cellmolbiol.orgnih.gov

Preclinical Biological Activities and Research Applications in Vitro and in Vivo Models

Research in Anticancer Biology

Mechanisms of Apoptosis Induction in Various Cancer Cell Lines

Emetine (B1671215) has been shown to induce apoptosis, or programmed cell death, in a wide array of cancer cells, including those of leukemia, lung adenocarcinoma, breast cancer, and prostate cancer. benthamopen.comspandidos-publications.comspandidos-publications.com The underlying mechanisms are complex and involve the activation of specific cellular pathways and the regulation of key proteins involved in cell death.

Research indicates that emetine-induced apoptosis is often dependent on caspases, a family of proteases that are central to the execution of the apoptotic program. In several cancer cell lines, treatment with emetine leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7. benthamopen.comspandidos-publications.com For instance, in ovarian carcinoma cells, the apoptosis induced by a combination of cisplatin (B142131) and emetine was shown to be dependent on the activation of caspases-3, -7, and -8. spandidos-publications.com Similarly, in pancreatic and bronchial carcinoid cell lines, emetine induced caspase-3 activation, leading to apoptosis. researchgate.net Studies in acute myeloid leukemia (AML) cells also demonstrated that emetine treatment resulted in increased levels of active caspase-3 and cleaved PARP, a substrate of activated caspases, and this effect could be partially blocked by a pan-caspase inhibitor. nih.gov

Emetine has been found to modulate the expression of various pro-apoptotic and anti-apoptotic proteins, tipping the balance towards cell death. benthamopen.com A significant mechanism is its ability to regulate the alternative splicing of pre-mRNA for members of the Bcl-2 family. benthamopen.com In several cancer cell lines, including breast, prostate, cervical, and lung cancer, emetine downregulates the anti-apoptotic variant Bcl-xL and upregulates the pro-apoptotic variant Bcl-xS. benthamopen.comspandidos-publications.com This shift in the Bcl-xL/Bcl-xS ratio promotes apoptosis. Furthermore, in Jurkat T cell leukemia cells, emetine has been reported to upregulate pro-apoptotic genes such as BAK1, CASP8 (caspase 8), CASP9 (caspase 9), and DAXX, while downregulating the anti-apoptotic gene BCL2. benthamopen.com In pancreatic cancer cells, emetine was found to downregulate the expression of the anti-apoptotic protein Mcl-1, sensitizing these cells to TRAIL-induced apoptosis. spandidos-publications.com

Caspase-Dependent Apoptotic Pathways

Inhibition of Cancer Cell Proliferation in Diverse Tumor Models

Emetine consistently demonstrates the ability to inhibit the proliferation of a wide range of cancer cells. mdpi.com This has been observed in various tumor models, including non-small cell lung cancer (NSCLC), breast cancer, bladder cancer, and gastric cancer. spandidos-publications.commdpi.comauajournals.orgnih.gov The anti-proliferative effects are often seen at nanomolar concentrations, highlighting its potency. spandidos-publications.comauajournals.org For example, in breast cancer cell lines such as MDA-MB-231 and MDA-MB-468, emetine selectively reduced cell viability compared to non-cancerous mammary epithelial cells. spandidos-publications.com Similarly, in bladder cancer cell lines, emetine inhibited proliferation in a dose-dependent manner with IC50 values in the nanomolar range, while normal urothelial cells were significantly more resistant. auajournals.org In gastric cancer cells, emetine also showed strong anti-proliferative activity. nih.gov The mechanism behind this inhibition is often linked to the suppression of key signaling pathways involved in cell growth, such as the Wnt/β-catenin pathway. spandidos-publications.commdpi.com

Cancer TypeCell Line(s)Key FindingsReference
Non-Small Cell Lung Cancer (NSCLC)A549, CL1-0, CL1-5, H1355, H1437, H358Emetine suppresses proliferation by inhibiting the Wnt/β-catenin signaling pathway. mdpi.com
Breast CancerMDA-MB-231, MDA-MB-468Selectively reduces viability of cancer cells with little effect on normal mammary epithelial cells. spandidos-publications.com
Bladder CancerUMUC3, HT1376Inhibits proliferation at nanomolar concentrations with minimal impact on normal urothelial cells. auajournals.org
Gastric CancerMGC803, HGC-27Effectively inhibits cell growth with IC50 values in the nanomolar range. nih.gov
B-cell LymphomaPatient-derived cells with MYC rearrangementInhibits tumor growth in vivo. oncotarget.com

Suppression of Cancer Cell Migration and Invasion

Beyond inhibiting proliferation, emetine has been shown to suppress the migration and invasion of cancer cells, which are critical steps in metastasis. spandidos-publications.comnih.gov In human non-small-cell lung cancer (NSCLC) cells, emetine was found to inhibit migration and invasion by regulating the ERK and p38 signaling pathways, which in turn leads to the downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. nih.gov These enzymes are crucial for degrading the extracellular matrix, allowing cancer cells to spread. Similarly, in breast cancer cells, emetine treatment suppressed both migration, as shown in scratch wound and Transwell assays, and invasion through Matrigel-coated chambers. spandidos-publications.com This anti-invasive activity is linked to its ability to inhibit the Wnt/β-catenin signaling pathway, which is known to play a role in cell movement. spandidos-publications.com Studies on gastric cancer cells have also confirmed that emetine can block cell migration and invasion. nih.gov

Studies on Emetine in Combination with Other Anticancer Agents (e.g., Cisplatin, TNF-α, Chloroquine)

Emetine's potential as a combination therapy agent has been explored with several existing anticancer drugs, often showing synergistic or additive effects.

Cisplatin: Multiple studies have demonstrated that emetine can enhance the anticancer efficacy of cisplatin, a widely used chemotherapy drug. spandidos-publications.commdpi.comauajournals.org In non-small cell lung cancer (NSCLC) cells, including cisplatin-resistant subpopulations, emetine synergizes with cisplatin to suppress cell proliferation. mdpi.com This synergistic effect is partly mediated through the inhibition of the Wnt/β-catenin pathway. mdpi.com In bladder cancer cells, the combination of emetine and cisplatin resulted in synergistic inhibition of tumor cell proliferation. auajournals.org Similarly, in ovarian carcinoma cells, co-treatment with emetine and cisplatin led to a remarkable induction of apoptosis, an effect attributed to the emetine-induced downregulation of the anti-apoptotic protein Bcl-xL. spandidos-publications.com

TNF-α and TRAIL: Emetine has been shown to sensitize cancer cells to apoptosis induced by members of the tumor necrosis factor (TNF) family. In pancreatic cancer cells, emetine enhances apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) by downregulating the anti-apoptotic protein Mcl-1. spandidos-publications.com However, one study on human ovarian carcinoma cell lines suggested that emetine, at concentrations that inhibit protein synthesis, did not show synergy with TNF-α. aai.org Another study indicated that emetine enhanced TRAIL-induced apoptosis in HeLa cells. benthamopen.com

Chloroquine: A study investigating the combination of emetine and chloroquine, both of which have shown antiviral and anticancer properties, found that they act synergistically to decrease the growth of various cancer cell lines, including lung carcinoma and leukemia/lymphoma cells. nih.govnih.gov The combination of these drugs with HIV-1-based lentiviral particles was shown to decrease the viability of the treated cancer cells, suggesting an oncolytic potential. nih.gov

Combination AgentCancer TypeKey FindingsReference
CisplatinNon-Small Cell Lung Cancer (NSCLC)Synergistically suppresses proliferation, even in cisplatin-resistant cells, via Wnt/β-catenin pathway inhibition. mdpi.com
CisplatinBladder CancerSynergistically inhibits tumor cell proliferation. auajournals.org
CisplatinOvarian CarcinomaEnhances apoptosis through downregulation of Bcl-xL. spandidos-publications.com
TNF-α/TRAILPancreatic CancerSensitizes cells to TRAIL-induced apoptosis by downregulating Mcl-1. spandidos-publications.com
TNF-αOvarian CarcinomaNo synergistic cytotoxic activity observed with TNF-α. aai.org
ChloroquineLung Carcinoma, Leukemia/LymphomaSynergistically decreases cancer cell growth. nih.govnih.gov

Research in Antiviral Mechanisms

Emetine dication, an active alkaloid derived from the ipecac root, has been the subject of extensive preclinical research to evaluate its potential as an antiviral agent. acs.org In vitro and in vivo studies have highlighted its broad-spectrum activity and multifaceted mechanisms of action against a range of viruses.

Broad-Spectrum Antiviral Activity in Cell Cultures

Emetine has demonstrated potent antiviral activity in laboratory settings against a wide array of viruses. mdpi.com Its efficacy is not limited by common viral classifications, such as enveloped versus non-enveloped, or DNA versus RNA genomes. mdpi.com Research has shown its inhibitory effects against various viral families.

Studies have reported its activity against double-stranded DNA viruses like herpesviruses, as well as single-stranded RNA viruses, including both positive-sense (+ssRNA) and negative-sense (-ssRNA) viruses. mdpi.com Viruses sensitive to emetine include Coronaviruses (like SARS-CoV-2 and MERS-CoV), Dengue virus, Zika virus, Ebola virus, Human Metapneumovirus, and Rift Valley fever virus. mdpi.commdpi.com It is also effective against numerous non-enveloped enteroviruses. mdpi.com The compound has been shown to inhibit various strains of coronavirus with EC₅₀ values in the sub-micromolar to low-micromolar range. mdpi.com Furthermore, emetine has demonstrated activity against HIV-1, buffalopox virus, and Newcastle disease virus in vitro. researchgate.netresearchgate.net

Table 1: In Vitro Antiviral Activity of Emetine Against Various Viruses

Virus Family Virus Cell Line EC₅₀ (µM) Citation
Coronaviridae SARS-CoV-2 Vero E6 0.007 - 0.46 researchgate.netnih.govcapes.gov.brmednexus.org
Coronaviridae MERS-CoV Huh-7.5 0.16 - 0.34 mdpi.commdpi.com
Flaviviridae Zika Virus HEK293 0.0529 nih.gov
Flaviviridae Dengue Virus (DENV II) Post-treatment >90% inhibition at 0.5 µM benthamopen.com
Filoviridae Ebola Virus Vero E6 0.0169 nih.govresearchgate.net
Herpesviridae Human Cytomegalovirus (HCMV) Human Foreskin Fibroblasts 0.04 nih.govnih.govresearchgate.net
Retroviridae HIV-1 Peripheral Blood Mononuclear Cells ~80% inhibition at 0.03 µM mdpi.com

Inhibition of Viral Replication Stages (e.g., SARS-CoV-2, HCMV, Zika, Ebola)

Emetine's antiviral action often involves interfering with critical stages of the viral replication cycle, though the specific stage targeted can vary depending on the virus. nih.gov

SARS-CoV-2: Research indicates that emetine effectively inhibits SARS-CoV-2 replication in cell cultures. mednexus.orgresearchgate.net Studies have shown that it leads to a decrease in viral RNA and protein synthesis. nih.govnih.govbiorxiv.org The mechanism is not virucidal, meaning it does not directly inactivate free virus particles, but rather acts within the host cell to prevent viral propagation. nih.gov

Human Cytomegalovirus (HCMV): For HCMV, emetine's inhibitory action occurs at an early stage of replication, specifically after the virus has entered the host cell but before the commencement of viral DNA replication. nih.govnih.govgoogle.complos.org This leads to a subsequent reduction in the expression of viral proteins. nih.govnih.gov

Zika Virus (ZIKV): In the case of ZIKV, emetine demonstrates its antiviral effect at a post-entry stage, targeting the viral replication process. nih.gov It has been found to directly inhibit the activity of the ZIKV NS5 RNA polymerase, an essential enzyme for viral genome replication. mdpi.comnih.govbiorxiv.org

Ebola Virus (EBOV): Emetine has been reported to inhibit the polymerase activity of the Ebola virus, a critical component of its replication machinery. nih.govmdpi.com In vivo studies using a mouse model infected with a lethal dose of mouse-adapted Ebola virus showed that emetine treatment offered significant protection. mdpi.com

Mechanisms of Viral Entry Inhibition

In addition to inhibiting replication, emetine has been shown to block the entry of certain viruses into host cells.

For coronaviruses, particularly MERS-CoV, emetine was identified as an entry inhibitor, almost completely blocking infection in infectivity studies. mdpi.com It was shown to reduce viral entry into DPP4-expressing Huh-7.5 cells by a factor of 50. mdpi.com Similarly, pretreatment of Vero cells with emetine effectively blocked SARS-CoV-2 invasion. mednexus.orgresearchgate.net

Emetine also demonstrates a dose-dependent inhibition of Ebola virus-like particle entry into HeLa cells. mdpi.comnih.govmdpi.com For the Zika virus, one of the proposed mechanisms of action is the disruption of lysosomal function, which can interfere with viral entry. nih.govnih.govbiorxiv.org

Targeting Viral Proteins (e.g., Mpro, PLpro, Nsp15, Nsp12, RdRp, Nsp16, Nsp10, Spike Protein Receptor Domain)

Molecular modeling and docking studies have provided insights into how emetine may interact with and inhibit specific viral proteins, particularly those of SARS-CoV-2. These proteins are crucial for the virus's lifecycle, including its replication and maturation. frontiersin.org

Emetine has shown significant binding affinity towards several key SARS-CoV-2 non-structural proteins (Nsps) and structural proteins. researchgate.nettandfonline.comnih.gov These include the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are responsible for cleaving the viral polyproteins into functional units. researchgate.netfrontiersin.orgmdpi.com Inhibition of these proteases would disrupt the viral replication and transcription complex. frontiersin.org

Furthermore, emetine is predicted to bind to components of the replication machinery, such as the RNA-dependent RNA polymerase (RdRp, or Nsp12) and its associated co-factors Nsp10 and Nsp16. researchgate.nettandfonline.comnih.gov It also shows affinity for the endonuclease Nsp15 and the Spike Protein's Receptor Binding Domain, which is critical for viral entry. researchgate.nettandfonline.comnih.gov Beyond SARS-CoV-2, emetine has been shown to directly inhibit the ZIKV NS5 RNA polymerase activity. mdpi.comnih.gov One study also suggested emetine may disrupt the binding of SARS-CoV-2 mRNA with the host's eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting viral protein synthesis. nih.govnih.govbiorxiv.org

Table 2: Predicted Binding Affinities of Emetine to SARS-CoV-2 Proteins

Viral Protein Target Function Binding Affinity (kcal/mol) Citation
Nsp15 (Endoribonuclease) Viral RNA processing -10.8 researchgate.nettandfonline.comnih.gov
Nsp12 (RdRp) RNA synthesis -9.5 researchgate.nettandfonline.comnih.gov
Nsp16 (2'-O-methyltransferase) RNA capping -9.4 researchgate.nettandfonline.comnih.gov
Nsp10 Nsp16 cofactor -9.2 researchgate.nettandfonline.comnih.gov
Papain-like Protease (PLpro) Polyprotein processing, immune evasion -9.0 researchgate.nettandfonline.comnih.gov
Spike Protein Receptor Domain Host cell entry -8.8 researchgate.nettandfonline.comnih.gov
Main Protease (Mpro/3CLpro) Polyprotein processing -8.5 researchgate.nettandfonline.comnih.gov

Synergistic Antiviral Effects with Established Antiviral Agents (e.g., Ganciclovir (B1264), Remdesivir)

A significant area of research is the potential for emetine to work in combination with other antiviral drugs to enhance efficacy.

With Ganciclovir: Studies on Human Cytomegalovirus (HCMV) have shown that emetine exhibits a synergistic effect when combined with ganciclovir. nih.govnih.govhhv-6foundation.orgwikipedia.org This synergy allows for enhanced virus inhibition. nih.govnih.gov The different mechanisms of action—emetine acting at an early replication stage and ganciclovir targeting viral DNA polymerase—likely contribute to this effect. hhv-6foundation.org

With Remdesivir (B604916): Against SARS-CoV-2, emetine has demonstrated significant antiviral synergism when used in combination with remdesivir in vitro. acs.orgmdpi.comfrontiersin.orgtocris.com One study found that a combination of 0.195 μM of emetine and 6.25 μM of remdesivir resulted in a 64.9% inhibition of viral yield in Vero E6 cells. researchgate.netnih.govcapes.gov.br Such synergistic combinations could potentially allow for the use of lower concentrations of each drug. mdpi.com

Research in Antiparasitic Mechanisms

Emetine was historically used as an antiparasitic agent, particularly for the treatment of amebiasis. benthamopen.comtaylorandfrancis.comnih.gov Its mechanism of action against parasites, like protozoa and helminths, is primarily centered on the inhibition of protein synthesis. benthamopen.comnih.gov

Research indicates that emetine acts by binding to the 40S ribosomal subunit, which effectively halts the translocation step of protein elongation. mdpi.com This action restricts the movement of the ribosome along the messenger RNA (mRNA), thereby inhibiting protein synthesis and leading to the death of the parasite. nih.gov This inhibition affects both ribosomal and mitochondrial protein synthesis. acs.orgbenthamopen.comtaylorandfrancis.com Furthermore, some studies report that emetine can interfere with the synthesis and activities of the parasite's DNA and RNA. acs.orgbenthamopen.comtaylorandfrancis.com

Its efficacy has been noted against Entamoeba histolytica, the protozoan parasite that causes amebiasis. researchgate.netbenthamopen.com In addition to its anti-protozoal activity, emetine has been tested as an anthelmintic and was found to be effective against the nematode parasite Protostrongylus rufescens. researchgate.net

Anti-protozoal Effects against Specific Pathogens (e.g., Entamoeba histolytica, Plasmodium falciparum, Trypanosoma b. brucei)

Emetine has demonstrated significant inhibitory effects against several protozoan pathogens. It has historically been used in the treatment of amoebiasis caused by Entamoeba histolytica. benthamopen.comwikipedia.org Research has shown its efficacy against both intestinal and tissue forms of the parasite. nih.gov Studies on emetine-resistant mutants of E. histolytica have provided insights into multidrug resistance mechanisms, showing cross-resistance to other anti-amebic drugs like iodoquinol (B464108) and diloxanide. nih.gov

In the context of malaria, emetine shows potent anti-malarial activity against Plasmodium falciparum. elifesciences.org It has been found to have an IC50 of approximately 47 nM in the multidrug-resistant K1 strain of P. falciparum. nih.govresearchgate.net The investigation of emetine's anti-malarial properties is part of a broader strategy to reposition existing drugs for new therapeutic uses, which can significantly shorten the drug development timeline. nih.govelifesciences.org

While direct studies on the effect of this compound specifically against Trypanosoma brucei brucei are less detailed in the provided results, its general anti-protozoal nature and mechanism of action suggest potential activity. nih.govnih.gov The broader class of anti-protozoal drugs is under investigation for efficacy against various trypanosome species. nih.gov

Table 1: In Vitro Anti-protozoal Activity of Emetine

Pathogen Strain Activity Metric Value Reference
Plasmodium falciparum K1 (multidrug-resistant) IC50 ~47 nM nih.govresearchgate.net
Plasmodium falciparum Drug-sensitive lines IC50 1 nM nih.gov

Studies on Parasite Protein Synthesis Inhibition

The primary mechanism of emetine's anti-protozoal action is the irreversible inhibition of protein synthesis. benthamopen.comresearchgate.net It achieves this by targeting the ribosome, the cellular machinery responsible for building proteins. elifesciences.orgnih.gov This inhibition halts the growth and multiplication of the parasite. elifesciences.org In Tetrahymena pyriformis, a ciliated protozoan, emetine at a concentration of 4 μM was shown to directly inhibit protein synthesis without altering nucleic acid functions. benthamopen.com

Ribosomal Target Investigations in Parasitic Organisms (e.g., Plasmodium falciparum 80S ribosome)

Detailed structural studies have been conducted to understand how emetine interacts with the parasite's ribosome. Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the binding of emetine to the Plasmodium falciparum 80S ribosome at a resolution of 3.2 Å. elifesciences.orgrcsb.orgrcsb.orgnih.gov

These studies revealed that emetine binds to the E-site (exit site) of the ribosomal small subunit (40S). wikipedia.orgelifesciences.orgrcsb.orgpdbj.org This binding site is near where the instructions for protein assembly are read from messenger RNA (mRNA). nih.gov By binding to this site, emetine effectively blocks the translocation of mRNA and transfer RNA (tRNA) through the ribosome, thereby halting protein synthesis. elifesciences.orgrcsb.orgpdbj.org The structure of the P. falciparum ribosome also revealed unique features not present in human ribosomes, which could potentially be exploited to design more selective and less toxic emetine derivatives. elifesciences.orgnih.gov

Other Investigational Biological Activities

Beyond its anti-protozoal effects, emetine has been investigated for its role in other fundamental cellular processes.

Induction of Autophagy Prevention in Specific Cell Types

Emetine has been shown to prevent induced autophagy in the exocrine cells of the mouse pancreas and seminal vesicle. benthamopen.com This effect is linked to its ability to stabilize polyribosomes while inhibiting protein synthesis. benthamopen.com More recent studies have confirmed that emetine can interrupt autophagy, leading to the accumulation of proteins like SQSTM1 and MAP1LC3B, which are markers for this process. researchgate.net This inhibition of autophagy may also play a role in its antiviral activity, as some viruses depend on this pathway for their life cycle. researchgate.net

Research on Rabies Virus Dissemination in Nerve Cells

Recent research has uncovered a novel antiviral activity of emetine against the rabies virus. eurekalert.orgprinceton.edu Studies have shown that emetine can efficiently block the transport of the rabies virus within nerve cells, a critical step for the virus to reach the neuronal cell body where it replicates. eurekalert.orgprinceton.eduprinceton.edu

Interestingly, this effect appears to be independent of its well-known role as a protein synthesis inhibitor. eurekalert.orgprinceton.edu While other protein synthesis inhibitors did not block rabies virus transport, emetine either completely immobilized endosomes carrying the virus or allowed them to move only short distances at slower speeds. wikipedia.orgeurekalert.orgprinceton.eduprinceton.edu This suggests that emetine may interfere with a different, as-yet-unidentified process within infected neurons to inhibit viral dissemination. eurekalert.orgprinceton.edu

Investigations into Anti-inflammatory Mechanisms in Preclinical Models

This compound, an isoquinoline (B145761) alkaloid, has been the subject of various preclinical investigations to elucidate its anti-inflammatory mechanisms. Research in both in vitro and in vivo models has demonstrated its ability to modulate key inflammatory pathways, suggesting a potential role in mitigating inflammatory responses. acs.orgresearchgate.netsemanticscholar.org These studies have primarily focused on its impact on critical signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway, and its effect on the production of pro-inflammatory cytokines. acs.orgresearchgate.net

A significant aspect of emetine's anti-inflammatory activity appears to be its potent inhibition of the NF-κB signaling pathway. nih.govcaymanchem.com The NF-κB family of transcription factors is crucial in regulating immune and inflammatory responses, as well as cell proliferation and survival. researchgate.netd-nb.info In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines. acs.org

Preclinical research has shown that emetine can interfere with this process. One proposed mechanism is the inhibition of IκBα phosphorylation, which prevents the release and subsequent nuclear translocation of NF-κB. acs.org Studies utilizing acute myeloid leukemia (AML) KG-1a cells, which exhibit constitutive NF-κB activity, demonstrated that treatment with emetine significantly reduced the levels of phosphorylated NF-κB p65 (S529). nih.govnih.gov Confocal microscopy in the same study confirmed a decrease in nuclear NF-κB p65 protein in emetine-treated cells, providing further evidence of its inhibitory effect on this pathway. nih.gov

Consistent with its inhibition of the NF-κB pathway, emetine has been shown to reduce the expression of key pro-inflammatory cytokines. acs.org In various preclinical models, treatment with emetine led to a decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). acs.org These cytokines are central mediators of acute and chronic inflammation, and their suppression points to a broad anti-inflammatory effect.

Further research has explored emetine's influence on other signaling pathways involved in inflammation. In preclinical models of pulmonary arterial hypertension (PAH), emetine demonstrated anti-inflammatory and anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs). ahajournals.org These effects were linked to the inhibition of several signaling hubs, including RhoA, bromodomain-containing protein 4 (BRD4), and heat shock protein 90 (HSP90). ahajournals.org

The role of emetine in relation to the p38 mitogen-activated protein kinase (MAPK) pathway and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has also been a subject of investigation. The p38 MAPK pathway is known to be involved in cellular stress and inflammatory responses. researchgate.nettandfonline.com While inhibition of this pathway is generally considered a strategy to reduce hyper-inflammatory conditions, some studies have reported that emetine may stimulate p38 MAPK activation, a mechanism potentially linked to its cellular toxicity. tandfonline.com

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.govinvivogen.com Emetine is a known inhibitor of protein synthesis. researchgate.net Some research suggests that the inhibition of ribosomal function can, under certain conditions, trigger the activation of the NLRP3 inflammasome. nih.gov However, one study found that unlike other inflammasome activators, emetine did not induce the potassium efflux that is often a prerequisite for NLRP3 activation, suggesting a more complex interaction. nih.gov

The following table summarizes key findings from preclinical studies on the anti-inflammatory mechanisms of emetine.

Interactive Table: Preclinical Studies on Anti-inflammatory Mechanisms of this compound

Model/Cell Line Key Findings Associated Pathway(s) Reference(s)
Acute Myeloid Leukemia (AML) KG-1a cells Reduced phosphorylation of NF-κB p65 (S529) and decreased nuclear translocation of NF-κB p65. NF-κB nih.govnih.govresearchgate.net
General in vitro models Decreased levels of pro-inflammatory cytokines IL-6, TNFα, and IL-1β. Cytokine Signaling acs.org
General in vitro models Inhibition of IκBα phosphorylation. NF-κB acs.org
Human Pulmonary Artery Smooth Muscle Cells (PAH-PASMCs) Inhibited proliferation and inflammation. RhoA, BRD4, HSP90 ahajournals.org
Rat Models (Monocrotaline- and Sugen/hypoxia-induced Pulmonary Hypertension) Ameliorated pulmonary hypertension with associated anti-inflammatory effects. General Anti-inflammatory ahajournals.org

Advanced Research Methodologies and Techniques

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental in the preliminary assessment of a compound's biological effects. These assays provide crucial data on how emetine (B1671215) dication affects various aspects of cell behavior, such as viability, proliferation, death, migration, and invasion.

The initial evaluation of emetine dication's anti-cancer potential often begins with cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. atcc.org In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized and quantified. atcc.org Studies have utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) of emetine in various cancer cell lines. For instance, in gastric cancer cell lines MGC803 and HGC-27, emetine demonstrated potent anti-viability activity with IC50 values of 0.0497 μM and 0.0244 μM, respectively. nih.gov

Complementing the short-term MTT assay, the colony formation assay, or clonogenic assay, provides insights into the long-term effects of this compound on the proliferative capacity of single cells. sciltp.com This assay assesses the ability of a single cell to undergo sufficient divisions to form a colony. sciltp.com Research has shown that emetine treatment significantly reduces the clonogenic capacity of acute myeloid leukemia (AML) cells, indicating its potential to inhibit their self-renewal capabilities. nih.gov Not only did the number of colonies decrease, but the size and cellularity of the colonies were also reduced, suggesting an impairment in the proliferative potential of the colony-initiating cells. nih.gov

Table 1: IC50 Values of Emetine in Gastric Cancer Cell Lines

Cell Line Description IC50 (μM)
MGC803 Low differentiated adenocarcinoma 0.0497
HGC-27 Poorly differentiated adenocarcinoma 0.0244

This table is interactive. You can sort and filter the data.

To understand the mechanisms behind the observed reduction in cell viability, researchers investigate whether this compound induces programmed cell death (apoptosis) or affects the cell cycle. The EdU (5-ethynyl-2´-deoxyuridine) incorporation assay is used to analyze cellular proliferation by detecting newly synthesized DNA. Studies have employed this method to confirm that emetine inhibits the proliferation of cancer cells. nih.gov

Annexin V-Propidium Iodide (PI) staining is a standard flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells. biolegend.comnih.gov Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. bosterbio.com Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. thermofisher.com Using this technique, it has been demonstrated that emetine induces apoptosis in various cancer cell types, including gastric cancer and AML cells. nih.govnih.gov In AML cells, emetine treatment also led to an accumulation of cells in the G2/M phase of the cell cycle, accompanied by a reduction in the S phase population. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing assay and the Transwell invasion assay are two common in vitro methods to assess these cellular processes. The wound healing or scratch assay involves creating a "wound" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap over time. ucsf.edu

The Transwell invasion assay, also known as the Boyden chamber assay, evaluates the invasive potential of cells. nih.gov In this assay, cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (ECM) material like Matrigel. frontiersin.org The lower chamber contains a chemoattractant. nih.gov Invasive cells are able to degrade the ECM and migrate through the pores towards the chemoattractant. nih.gov Studies have shown that emetine effectively inhibits both the migration and invasion of gastric cancer cells, as demonstrated by both wound healing and Transwell invasion assays. nih.govresearchgate.net

Apoptosis and Cell Cycle Analysis (Edu incorporation, Annexin V-PI staining)

Molecular Biology and Omics Approaches

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, researchers employ advanced molecular biology and "omics" techniques. These approaches allow for a global analysis of changes in gene and protein expression.

RNA sequencing (RNA-Seq) is a powerful, high-throughput sequencing technology that provides a comprehensive snapshot of the transcriptome—the complete set of RNA transcripts—in a cell at a given time. lexogen.com This technique allows for the identification of differentially expressed genes and the discovery of novel transcripts and gene fusions. lexogen.comrna-seqblog.com Transcriptomic analysis of cancer cells treated with emetine has been instrumental in identifying the signaling pathways perturbed by the compound. nih.govnih.gov For example, RNA-Seq analysis of MGC803 gastric cancer cells treated with emetine revealed significant alterations in gene expression. researchgate.net

Following RNA-Seq, functional enrichment analysis is performed to interpret the large lists of differentially expressed genes and identify the biological processes, molecular functions, and signaling pathways that are most significantly affected. cancer.gov This analysis uses databases such as the Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) to categorize genes into functional groups. nih.gov

Functional enrichment analysis of transcriptomic data from emetine-treated gastric cancer cells has revealed that the compound modulates multiple signaling pathways. nih.govresearchgate.net These include the MAPK and Wnt/β-catenin signaling axes, as well as the PI3K/AKT and Hippo/YAP signaling cascades. nih.gov Similarly, in the context of overcoming resistance to ALK inhibitors in lung cancer, gene set enrichment analysis (GSEA) showed that emetine treatment affects genes related to translation and ribosomal proteins. nih.gov This systems-level analysis provides a comprehensive view of the molecular mechanisms of emetine's action and helps to identify potential biomarkers and therapeutic targets.

Table 2: Signaling Pathways Modulated by Emetine in Gastric Cancer Cells

Signaling Pathway Function
MAPK Signaling Regulates cell proliferation, differentiation, and apoptosis
Wnt/β-catenin Signaling Involved in cell fate determination, proliferation, and migration
PI3K/AKT Signaling Crucial for cell survival, growth, and proliferation
Hippo/YAP Signaling Controls organ size and cell proliferation

This table is interactive. You can sort and filter the data.

Western Blot Analysis for Protein Expression Profiling

Western blot analysis is a fundamental technique used to detect and quantify specific proteins within a complex mixture extracted from cells or tissues. nih.gov The method involves separating proteins by mass via gel electrophoresis, transferring them to a solid support membrane, and then using specific antibodies to identify the target protein. nih.gov This technique has been instrumental in elucidating the molecular mechanisms of this compound by profiling its impact on the expression levels of various key proteins.

In studies investigating the effects of Emetine Dihydrochloride (B599025) (a salt form of this compound), Western blotting was employed to assess the expression of proteins related to the epithelial-mesenchymal transition (EMT), a process implicated in tissue fibrosis and cancer metastasis. nih.gov Research on human lung adenocarcinoma A549 cells and in mouse models of radiation-induced lung injury showed that Emetine Dihydrochloride treatment significantly suppressed the expression of several EMT-related markers. nih.gov Specifically, the expression of transcription factor ZEB1 and phosphorylated Smad3 (p-Smad3) was markedly lower in Emetine-treated cells. nih.gov Furthermore, the treatment blunted the radiation-induced increase in mesenchymal markers such as N-cadherin, Vimentin, and α-smooth muscle actin (α-SMA), as well as the extracellular matrix protein Collagen Type I Alpha-1 chain (COL1A1). nih.gov

Another application of Western blot analysis was in the context of human cytomegalovirus (HCMV) infection. plos.org Researchers used this method to measure the expression of Ribosomal Protein S14 (RPS14), MDM2, and p53. plos.org In densely populated, HCMV-infected cells, the virus-induced overexpression of RPS14 was abrogated by emetine treatment. plos.org

The table below summarizes key proteins whose expression is modulated by this compound, as identified through Western blot analysis.

Table 1: Protein Expression Changes Induced by this compound

Target Protein Cell/Tissue Type Observed Effect Research Context Reference
ZEB1 A549 Cells Down-regulation Epithelial-Mesenchymal Transition nih.gov
p-Smad3 A549 Cells Down-regulation Epithelial-Mesenchymal Transition nih.gov
N-cadherin A549 Cells Down-regulation Epithelial-Mesenchymal Transition nih.gov
Vimentin A549 Cells, Mouse Lung Down-regulation Epithelial-Mesenchymal Transition nih.gov
α-SMA A549 Cells, Mouse Lung Down-regulation Epithelial-Mesenchymal Transition nih.gov
COL1A1 A549 Cells, Mouse Lung Down-regulation Extracellular Matrix Deposition nih.gov

| RPS14 | Human Foreskin Fibroblasts | Reduction of viral-induced overexpression | HCMV Infection | plos.org |

Immunofluorescence Microscopy for Cellular Localization Studies

Immunofluorescence microscopy is a powerful imaging technique used to visualize the subcellular localization of specific proteins or other antigens within a cell. nih.govresearchgate.net It relies on the use of specific antibodies chemically linked to fluorescent dyes, allowing researchers to observe the distribution of the target molecule. nih.gov This methodology has been applied to understand the spatial and temporal aspects of this compound's mechanism of action.

In virology research, immunofluorescence was used to determine the stage at which emetine inhibits Human Cytomegalovirus (HCMV) replication. plos.org By staining for the viral protein pp65, researchers could visualize the initial entry of the virus into host cells. The results indicated that emetine did not prevent viral entry, suggesting its inhibitory action occurs at a post-entry stage of the viral life cycle. plos.org

Furthermore, cellular localization studies were crucial in dissecting the interaction between emetine, the ribosomal protein RPS14, and the MDM2-p53 pathway. It was observed that emetine's antiviral activity was dependent on the translocation of RPS14 into the nucleus, where it could interact with MDM2. plos.org Immunofluorescence techniques confirmed that in non-infected cells, emetine treatment alone did not trigger the nuclear localization of RPS14, highlighting the infection-specific nature of this mechanism. plos.org

The table below summarizes findings from immunofluorescence studies involving emetine.

Table 2: Cellular Localization Studies Involving Emetine

Target Molecule Cellular Location Experimental Condition Finding Reference
HCMV pp65 Cytoplasm Post-infection with emetine treatment Emetine does not block viral entry. plos.org

| RPS14 | Nucleus/Cytoplasm | HCMV-infected vs. non-infected cells with emetine | Emetine induces nuclear localization of RPS14 only in infected cells. | plos.org |

Biophysical and Structural Biology Techniques

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large biomolecular complexes in their near-native state. kaust.edu.sa This method was pivotal in providing a detailed atomic picture of how this compound interacts with its primary cellular target, the ribosome.

A landmark study utilized single-particle cryo-EM to solve the structure of the 80S ribosome from the human malaria parasite, Plasmodium falciparum, in a complex with emetine, achieving a resolution of 3.2 Å. elifesciences.orgnih.gov This was a significant achievement, representing the first atomic-resolution cryo-EM structure of a eukaryotic ribosome with a bound antibiotic. elifesciences.orgnih.gov

The high-resolution structure revealed the precise binding site of emetine. elifesciences.orgnih.gov Emetine interacts with the E-site (exit site) of the small ribosomal subunit (40S). elifesciences.orgnih.govnih.gov Its binding pocket is located at the interface between ribosomal RNA and ribosomal proteins. This strategic location allows emetine to physically obstruct the movement of the mRNA-tRNA complex during the translocation step of protein synthesis, effectively stalling the ribosome and inhibiting translation. elifesciences.orgnih.govnih.gov The study further noted that emetine shares a similar binding site with another translation inhibitor, pactamycin. nih.gov This detailed structural characterization establishes cryo-EM as an invaluable tool for the structure-based design of new antimicrobial agents that target the parasite's translation machinery. nih.govnih.gov

The table below details the structural data for the P. falciparum ribosome-emetine complex available in the Protein Data Bank (PDB).

Table 3: Cryo-EM Structural Data for Emetine-Ribosome Complex

PDB ID Title Resolution Method Target Organism Reference

| 3J7A | Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | 3.20 Å | Electron Microscopy (Single Particle) | Plasmodium falciparum | rcsb.org |

Spectroscopy is a broad class of techniques that measure the interaction between matter and electromagnetic radiation to provide information about molecular structure and behavior. su.sefiveable.me Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for analyzing drug-target interactions. labmanager.com

While specific studies detailing the use of these spectroscopic methods for this compound are not prevalent in the provided search results, their application can be inferred from standard biochemical practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level information on the structure, dynamics, and binding interactions of molecules in solution. labmanager.com It could be used to study the this compound-ribosome interaction by monitoring chemical shift perturbations. When emetine binds to the ribosome, the chemical environment of atomic nuclei in both the drug and the binding site residues changes, leading to shifts in the NMR spectrum. This allows for the precise mapping of the binding interface and the characterization of the conformational changes that occur upon binding.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light by a molecule. fiveable.melabmanager.com It is a simpler, rapid technique often used to detect binding events. labmanager.com If the binding of this compound to its target protein, such as the ribosome, induces a change in the chromophoric environment of the molecule, this could be detected as a shift in the absorption spectrum, allowing for the calculation of binding affinities (dissociation constants).

These spectroscopic techniques offer complementary data to high-resolution structural methods like Cryo-EM, providing insights into the dynamics and thermodynamics of the molecular interactions of this compound in a solution state.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Drug Complex Characterization

Computational Chemistry and Bioinformatics

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). researchgate.netup.ac.za This in silico method is crucial in the early stages of drug discovery for identifying potential drug targets and understanding binding mechanisms at an atomic level. researchgate.net

Molecular docking simulations have been employed to explore the binding potential of emetine to various viral and human proteins. In one study, researchers investigated emetine as a potential inhibitor of proteins relevant to COVID-19. nih.gov Using AutoDock Vina, a popular docking program, they predicted the binding modes of emetine with the main protease (Mpro) of SARS-CoV-2 and the human protein Dipeptidyl Peptidase 4 (DPP4). nih.gov

The methodology involved several key steps:

Structure Retrieval: The 3D molecular structure of emetine was obtained from the PubChem database, while the crystal structures of the target proteins (Mpro and DPP4) were retrieved from the Protein Data Bank (PDB). nih.gov

Preparation: The ligand (emetine) and receptor (protein) structures were prepared for docking. This typically involves adding hydrogen atoms, assigning charges, and minimizing the energy of the ligand structure. nih.govfrontiersin.org

Docking Simulation: The docking program systematically samples different conformations and orientations of the ligand within the defined binding site of the receptor, calculating a binding score for each pose. frontiersin.org

Analysis: The results are analyzed to identify the most favorable binding mode, characterized by the best (most negative) binding affinity score, and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex. nih.gov

The study found that emetine exhibited excellent binding capacities to both SARS-CoV-2 Mpro and human DPP4, suggesting it could interact with these targets. nih.gov Such computational predictions provide a valuable foundation for subsequent experimental validation.

Table 4: Molecular Docking Studies of Emetine

Ligand Target Protein Software Used Key Finding Reference
Emetine SARS-CoV-2 Main Protease (Mpro) AutoDock Vina Predicted excellent binding capacity. nih.gov

| Emetine | Human Dipeptidyl Peptidase 4 (DPP4) | AutoDock Vina | Predicted excellent binding capacity. | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of emetine's interaction with its biological targets. These simulations provide insights into the stability of the emetine-target complex and the conformational changes that occur upon binding.

Researchers have employed MD simulations, often for durations such as 140 nanoseconds, to investigate the stability of emetine when bound to various viral and host proteins. researchgate.nettandfonline.com These simulations confirm the stability of the ligand-receptor complexes predicted by initial molecular docking studies. researchgate.nettandfonline.com For instance, MD simulations have been used to validate the binding of emetine to targets like the main protease (Mpro) of SARS-CoV-2 and Dipeptidyl peptidase-4 (DPP4). researchgate.netnih.gov

One study focusing on the interaction between emetine and the non-structural protein 15 (Nsp15) of SARS-CoV-2 revealed a specific binding mechanism through MD simulations. The results indicated that emetine first binds to one monomer of the Nsp15 protein. This initial binding event then induces the formation of a dimer, leading to a stabilized complex. researchgate.netnih.gov Such detailed mechanistic insights are crucial for understanding how emetine exerts its biological effects at a molecular level.

Prediction of Molecular Interactions with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred binding orientation and affinity of a ligand to a biological target. Numerous in silico studies have utilized molecular docking to identify potential targets for emetine and to characterize the specific interactions that stabilize the binding.

These studies have predicted that emetine can bind to a wide range of biological targets with significant affinity. The binding energy, a measure of this affinity, has been calculated for emetine against various proteins. For example, docking studies against SARS-CoV-2 proteins showed significant binding affinities, suggesting emetine could be a multi-target inhibitor. researchgate.nettandfonline.com Similarly, a study on human brain acetylcholinesterase reported a strong binding energy for emetine. cellmolbiol.orgnih.gov

The key molecular interactions responsible for these favorable binding energies have also been identified. These interactions typically include a combination of hydrogen bonds, hydrophobic interactions, pi-pi stacking, and cation-pi interactions, which collectively determine the precise and stable binding of emetine within the active site of its target protein. cellmolbiol.orgnih.gov For example, in its interaction with acetylcholinesterase, Van der Waals forces and hydrogen bonds were found to be major contributors to the binding energy. cellmolbiol.org

Table 1: Predicted Binding Affinities of Emetine with Various Biological Targets

Biological TargetTarget OrganismPredicted Binding Energy (kcal/mol)
Nsp15SARS-CoV-2-10.8
AcetylcholinesteraseHuman-9.72
Nsp12 (RdRp)SARS-CoV-2-9.5
Nsp16SARS-CoV-2-9.4
Nsp10SARS-CoV-2-9.2
Papain-like protein (PLpro)SARS-CoV-2-9.0
Nsp13SARS-CoV-2-9.0
Nsp14SARS-CoV-2-8.9
Spike Protein Receptor Binding DomainSARS-CoV-2-8.8
Main Protease (3CLpro/Mpro)SARS-CoV-2-8.5
Main Protease (6LU7)SARS-CoV-2-5.9981

This table is generated from data found in references researchgate.nettandfonline.comnih.govcellmolbiol.orgnih.govplos.org.

In Silico Analysis of Structure-Activity Relationships

In silico analysis of structure-activity relationships (SAR) provides critical insights into how the chemical structure of emetine relates to its biological activity. These studies help identify the key chemical features, or pharmacophores, that are essential for its function and can guide the design of new, potentially more effective and less toxic derivatives.

Computational SAR studies have highlighted several crucial structural aspects of the emetine molecule. acs.org One of the most important findings is the stereochemical requirement at the C-1' position; an R-configuration at this chiral center is considered essential for its biological activity. acs.org Another critical feature is the secondary amine at the N-2' position, which is vital for its protein synthesis inhibitory effects. cellmolbiol.orgacs.org

Furthermore, comparative in silico analyses with emetine analogues, such as cephaeline, have provided additional SAR insights. Cephaeline differs from emetine by having a hydroxyl group instead of a methoxy (B1213986) group on its isoquinoline (B145761) core. nih.gov It is hypothesized that this structural modification might lead to reduced cytotoxicity, illustrating how computational methods can be used to predict the properties of related compounds and guide future drug development. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Emetine Dication

Development of Novel Emetine (B1671215) Analogues with Enhanced Selectivity for Research Targets

A significant hurdle in the clinical application of emetine has been its toxicity. nih.gov To address this, current research is focused on synthesizing novel emetine analogues with improved therapeutic indices. The goal is to create derivatives that retain or enhance the desired biological activity while minimizing off-target effects.

One promising strategy involves the chemical derivatization of emetine at its N-2' position. This has led to the creation of prodrugs that are significantly less cytotoxic than the parent compound. nih.gov These prodrugs are designed to be activated by specific enzymes, such as those found in a tumor microenvironment, thereby releasing the active emetine molecule at the target site. nih.gov For instance, researchers have developed peptidyl emetine prodrugs that can be activated by Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPPIV). nih.gov

Another approach involves the synthesis of dithiocarbamate (B8719985) analogs of emetine. Studies have shown that these analogs can exhibit potent anti-tumorigenic activity with reduced toxicity to normal cells. iiarjournals.orgiiarjournals.org These efforts highlight a key future direction: the rational design of emetine-based compounds with greater selectivity for their intended molecular targets, thereby enhancing their therapeutic window. nih.goviiarjournals.orgiiarjournals.orgescholarship.org The development of analogues like dehydroemetine, which has demonstrated lower cardiotoxicity, further underscores the potential of this approach. researchgate.net

Table 1: Examples of Emetine Analogues and Their Research Focus

Analogue TypeResearch FocusKey Findings
N-2' Derived ProdrugsTargeted activation in tumor microenvironments.Reduced systemic cytotoxicity; activation by specific proteases like FAP and DPPIV. nih.gov
Dithiocarbamate AnaloguesPotent anti-tumorigenic activity with minimal toxicity.Selective targeting of apoptotic regulatory genes in cancer cells. iiarjournals.orgiiarjournals.org
DehydroemetineReduced cardiotoxicity compared to emetine.A historically developed analogue with an improved safety profile. researchgate.net
CephaelineEvaluation of antiviral and other therapeutic effects.A naturally occurring analogue with a narrower spectrum of action. researchgate.netnih.gov

Exploration of Emetine's Role in Modulating Uncharted Biological Pathways

Emetine is primarily known for its ability to inhibit protein synthesis by binding to the 40S ribosomal subunit. iiarjournals.org However, recent research suggests that its biological activity is far more complex, involving the modulation of various signaling pathways. A key area of future research is to unravel these less-understood mechanisms.

For example, studies have indicated that emetine can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.govnih.gov This finding opens up new avenues for investigating emetine as a potential therapeutic for cancers driven by this pathway. Furthermore, emetine has been shown to modulate pathways related to inflammation, such as the NF-κB pathway, and cellular processes like the Rho-kinase/CyPA/Bsg signaling pathway, which is implicated in pulmonary arterial hypertension. nih.gov

The process of autophagy, a cellular degradation and recycling mechanism, is another pathway where emetine's influence is being explored. nih.gov Understanding how emetine interacts with and modulates autophagy could provide insights into its effects on both normal cellular homeostasis and disease states. nih.govresearchgate.netelifesciences.org The identification of emetine's role in these and other uncharted biological pathways will be crucial for uncovering its full therapeutic potential and identifying new applications.

Advanced Computational Modeling for Precise Drug Design and Interaction Prediction

The advent of advanced computational tools is revolutionizing drug discovery and development. researchgate.netmdpi.com For emetine dication, these in silico methods offer a powerful approach to accelerate the design of novel analogues and predict their interactions with biological targets. researchgate.netplos.org

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to:

Predict Binding Affinity: Simulate how emetine and its analogues interact with specific protein targets, such as the viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.govnih.gov

Optimize Analogue Design: Guide the synthesis of new emetine derivatives with enhanced binding affinity and selectivity for desired targets. plos.org

Identify Potential Off-Target Effects: Predict potential interactions with other proteins that could lead to toxicity, allowing for the design of safer compounds. mdpi.com

These computational approaches, often integrated with artificial intelligence and machine learning, can significantly reduce the time and cost associated with traditional drug development by prioritizing the most promising candidates for further experimental validation. researchgate.netmdpi.comacs.org The use of such models can help in understanding the complex structure-activity relationships and in designing emetine-based therapies with greater precision. plos.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of emetine's effects on biological systems, researchers are increasingly turning to the integration of multi-omics data. nih.govyoutube.comfrontlinegenomics.com This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by emetine. nih.govnih.govresearchgate.net

By integrating these different layers of biological information, scientists can:

Identify Key Molecular Signatures: Pinpoint the specific genes, proteins, and metabolites that are most affected by emetine treatment. youtube.com

Unravel Complex Biological Networks: Understand how emetine perturbs entire signaling pathways and cellular networks, rather than just individual molecules. nih.govresearchgate.net

Discover Novel Biomarkers: Identify molecules that can be used to predict a patient's response to emetine-based therapies. nih.gov

For example, gene array analysis has been used to compare the effects of emetine alone and in combination with other drugs, revealing its impact on the expression of pro-apoptotic and pro-survival genes. spandidos-publications.com The integration of multi-omics data will be instrumental in elucidating the complete mechanism of action of emetine and in identifying new therapeutic opportunities. nih.govnih.govresearchgate.net

Investigating Emetine in Combination Research for Synergistic Effects in Complex Biological Systems

A promising strategy to enhance the therapeutic efficacy of emetine while potentially reducing its toxicity is to use it in combination with other therapeutic agents. nih.gov Research has shown that emetine can act synergistically with other drugs, meaning that the combined effect is greater than the sum of their individual effects.

Several studies have demonstrated the synergistic anti-cancer effects of emetine when combined with cisplatin (B142131), a commonly used chemotherapy drug. nih.govnih.govauajournals.org This combination has been shown to be effective in various cancer cell lines, including bladder and lung cancer. nih.govauajournals.org The synergistic effect allows for the use of lower doses of each drug, which could potentially minimize side effects. spandidos-publications.com

Beyond cancer, the combinatorial potential of emetine is also being explored in the context of infectious diseases. For example, studies have investigated the synergistic effects of emetine with antimalarial drugs to combat drug-resistant malaria. iomcworld.com Future research in this area will focus on identifying novel synergistic drug combinations and understanding the molecular mechanisms underlying these interactions. This could lead to the development of more effective and safer treatment regimens for a range of complex diseases.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental observations for this compound?

  • Methodological Answer : Re-optimize computational parameters (basis sets, solvation models) using benchmark datasets. Validate force fields with experimental vibrational spectra (IR/Raman). For unresolved contradictions, conduct ab initio molecular dynamics (AIMD) to simulate dynamic interactions under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.